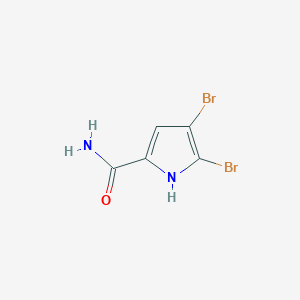

4,5-Dibromo-1h-pyrrole-2-carboxamide

Description

Properties

CAS No. |

34649-20-2 |

|---|---|

Molecular Formula |

C5H4Br2N2O |

Molecular Weight |

267.91 g/mol |

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C5H4Br2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) |

InChI Key |

VTWHNVAKXBNGFV-UHFFFAOYSA-N |

SMILES |

C1=C(NC(=C1Br)Br)C(=O)N |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dibromo 1h Pyrrole 2 Carboxamide and Its Analogs

Strategies for Pyrrole (B145914) Ring Formation

The initial challenge in synthesizing 4,5-Dibromo-1H-pyrrole-2-carboxamide lies in the efficient construction of the pyrrole-2-carboxamide core. Chemists have developed a diverse array of methods to form the pyrrole ring, ranging from classic condensation reactions to modern metal-catalyzed processes.

Paal-Knorr Condensation and Advanced Variants

The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles from 1,4-diketones. wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to yield the corresponding pyrrole. wikipedia.orgresearchgate.net The versatility of this method allows for the synthesis of a wide variety of N-substituted pyrroles by simply changing the amine component. researchgate.netrsc.org

Modern advancements have refined the Paal-Knorr reaction, making it more efficient and environmentally benign. For instance, the reaction can be carried out in water, often without the need for organic solvents, which aligns with the principles of green chemistry. researchgate.netorientjchem.org Catalytic amounts of iron(III) chloride in water have been shown to facilitate the condensation of 2,5-dimethoxytetrahydrofuran (B146720) (a 1,4-dicarbonyl surrogate) with various amines to produce N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org Furthermore, microwave-assisted Paal-Knorr reactions have emerged as a rapid and efficient variant, significantly reducing reaction times while often improving yields. researchgate.net

Table 1: Examples of Paal-Knorr Pyrrole Synthesis Variants

| Precursors | Conditions | Product | Key Feature |

|---|---|---|---|

| 1,4-Diketone, Primary Amine | Acid Catalyst | N-Substituted Pyrrole | Classic, versatile method wikipedia.org |

| 2,5-Dimethoxytetrahydrofuran, Amine | Iron(III) Chloride, Water | N-Substituted Pyrrole | Green, mild conditions organic-chemistry.org |

| Hexa-2,5-dione, Primary Amine | Boiling Water | N-Substituted 2,5-dimethylpyrrole | Catalyst-free, environmentally friendly researchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly efficient and atom-economical pathway to complex molecules like substituted pyrroles. rsc.orgrsc.org These reactions are particularly attractive for building molecular diversity as they allow for the rapid assembly of structurally varied pyrrole derivatives from simple starting materials. bohrium.comresearchgate.net

Several MCR strategies have been developed for pyrrole synthesis. bohrium.com For example, a one-pot, three-component reaction involving an amine, dialkyl acetylenedicarboxylate, and a phenacyl bromide can yield polysubstituted pyrroles. orientjchem.org Another approach is the Barton-Zard pyrrole synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.orgnih.gov This method has been adapted to produce N-methoxy-N-methyl pyrrole-2-carboxamides (pyrrole Weinreb amides), which are direct precursors to the desired pyrrole-2-carboxaldehydes and, subsequently, carboxamides. nih.gov The elegance of MCRs lies in their ability to construct the pyrrole ring with desired functionalities, such as a carboxamide precursor, in a single, efficient step. rsc.org

Metal-Catalyzed Cyclization and Annulation

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles. acs.org These methods often proceed under mild conditions and exhibit high selectivity and functional group tolerance. organic-chemistry.org Various metals, including palladium, copper, gold, and iron, have been employed to catalyze the formation of the pyrrole ring through diverse mechanistic pathways. organic-chemistry.orgnih.govacs.org

Examples of these strategies include:

Palladium(II)-catalyzed oxidative cyclization of N-homoallylic amines and arylboronic acids, which forms multiple C-C and C-N bonds in a cascade process. organic-chemistry.org

Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes, offering high regioselectivity. organic-chemistry.org

Copper-catalyzed reaction of vinyl azides with terminal alkynes to produce 2,5-disubstituted pyrroles. organic-chemistry.org

Iron-catalyzed sustainable synthesis from 1,2-diols and 1,2-amino alcohols, proceeding through a hydrogen autotransfer process. acs.org

These metal-catalyzed methods provide powerful and flexible routes to highly functionalized pyrroles that can serve as key intermediates for the synthesis of this compound. nih.govrsc.org

Regioselective Halogenation of Pyrrole Systems

Once the pyrrole-2-carboxamide scaffold is in place, the next critical step is the regioselective introduction of two bromine atoms at the C-4 and C-5 positions. The electronic nature of the pyrrole ring, which is highly activated towards electrophilic substitution, makes this a non-trivial challenge, often leading to mixtures of products or over-bromination. wikipedia.orgacs.org

Direct Bromination Protocols

Direct electrophilic bromination of pyrroles bearing an electron-withdrawing group (EWG), such as a carboxamide at the C-2 position, is a complex process. Typically, EWGs at C-2 direct incoming electrophiles to the C-4 position. acs.orgacs.org Reagents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in solvents like tetrahydrofuran (B95107) (THF) predictably yield the 4-bromo product as the major isomer. acs.org

However, achieving 4,5-dibromination or selective C-5 bromination requires more nuanced approaches. Research has shown that the nature of the C-2 substituent and the brominating agent are crucial. acs.orgacs.org For instance, while pyrrole-2-carboxylates and 2-trichloroacetyl pyrroles strongly favor C-4 bromination, pyrrole-2-carboxamides can yield mixtures of 4- and 5-bromo isomers. acs.orgresearchgate.net

A significant breakthrough in controlling this regioselectivity came with the use of tetrabutylammonium (B224687) tribromide (TBABr₃). This mild brominating agent has been shown to react with pyrrole-2-carboxamide substrates to yield the 5-brominated species as the predominant product, with regioselectivity ratios greater than 10:1. acs.orgacs.org This substrate-controlled regioselectivity is particularly pronounced for mono-N-substituted C-2 carboxamides. acs.org This method provides a complementary strategy to standard conditions, enabling access to the C-5 bromo isomer, which is a key step toward the 4,5-dibromo target. acs.org Subsequent bromination can then install the second bromine atom at the C-4 position. Other systems, such as using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr), have also been developed as effective and selective brominating agents for pyrrole derivatives. semanticscholar.orgresearchgate.net

Table 2: Regioselectivity in Direct Bromination of 2-Acyl Pyrroles

| Pyrrole Substrate | Brominating Agent/Solvent | Major Product(s) | Selectivity (C-4 : C-5) | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxylate (Ester) | NBS / THF | 4-Bromo | >10 : 1 | acs.org |

| Pyrrole-2-carboxamide | NBS / THF | 4-Bromo & 5-Bromo | ~1 : 1 | acs.org |

| N-Substituted Pyrrole-2-carboxamide | TBABr₃ / DCM/MeOH | 5-Bromo | 1 : >10 | acs.orgacs.org |

Indirect Halogenation via Protecting Groups

An alternative strategy to control the regioselectivity of halogenation involves the use of protecting groups on the pyrrole nitrogen. researchgate.net The introduction of a strong electron-withdrawing protecting group, such as a sulfonyl group (e.g., tosyl or benzenesulfonyl), significantly alters the electronic properties of the pyrrole ring. researchgate.netresearchgate.net This deactivation makes the ring less susceptible to uncontrolled electrophilic attack and can influence the position of substitution. researchgate.net

The general approach involves three steps:

Protection: The pyrrole nitrogen is protected, for example, by reacting it with a sulfonyl chloride. N-alkoxycarbonyl groups, introduced via condensation with O-substituted carbamates, also serve as effective protecting groups. nih.gov

Halogenation: The N-protected pyrrole is then subjected to bromination. The protecting group can direct the halogenation to specific positions, and its deactivating nature can prevent over-halogenation.

Deprotection: The protecting group is removed under specific conditions to reveal the halogenated pyrrole. For example, sulfonyl groups can be cleaved under reductive conditions or with strong bases, while other specialized groups like 2,4-dinitrobenzenesulfonyl can be removed with thiols under mild conditions. researchgate.net

This indirect method provides an additional layer of synthetic control, enabling the synthesis of specific brominated pyrrole isomers that may be difficult to obtain through direct halogenation protocols. researchgate.net

Targeted Synthesis of this compound

The direct synthesis of this compound typically involves the formation of the amide bond as a key step, starting from a suitably substituted pyrrole precursor. The two primary strategies employed are the amidation of the corresponding carboxylic acid and the derivatization of other activated halogenated pyrrole building blocks.

A common and direct method for the synthesis of this compound and its N-substituted analogs is the coupling of 4,5-dibromo-1H-pyrrole-2-carboxylic acid with an appropriate amine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling agents are utilized for this purpose, with carbodiimides being frequently employed. researchgate.netgoogle.com

In the synthesis of various N-substituted 4,5-dibromopyrrolamides, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) has been reported to be an effective method for promoting amide bond formation. helsinki.fi This method is widely used in peptide synthesis and is applicable to a broad range of substrates. The general reaction involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then converted to an active ester by HOBt. This active ester subsequently reacts with an amine to yield the desired amide.

While the synthesis of the parent this compound (where the amide nitrogen is unsubstituted) is not explicitly detailed in the provided research, it can be inferred that a similar approach using ammonia or a protected form of ammonia as the amine source would be a viable synthetic route. The choice of solvent and base is crucial for the success of these reactions, with aprotic solvents like dimethylformamide (DMF) being common. helsinki.fi

A summary of common coupling agents used in amidation reactions is presented in the table below.

| Coupling Agent/System | Description |

| EDC/HOBt | A carbodiimide-based system that forms a reactive O-acylisourea intermediate, which is then converted to a less reactive but more selective active ester by HOBt. helsinki.fi |

| DIC/HOPO | Diisopropylcarbodiimide (DIC) with 2-hydroxypyridine-N-oxide (HOPO) has been shown to be effective in aqueous media, offering a broad substrate scope. mit.edu |

| TPTU/NMI | A uronium-based reagent, O-(1,2-dihydro-2-oxo-1-pyridyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TPTU) with N-methylimidazole (NMI), particularly effective for coupling with anilines. mit.edu |

| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is another reagent that can be used for amidation, sometimes in aqueous environments. mit.edu |

One such activated building block is 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone. This trichloroketone serves as a highly effective acylating agent for the introduction of the 4,5-dibromo-2-pyrroyl group. helsinki.fi The reaction proceeds by the nucleophilic attack of an amine on the carbonyl carbon of the trichloroketone, with the subsequent departure of the trichloromethyl anion as a leaving group. This method has been successfully employed in the synthesis of a series of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives. The acylation is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) at elevated temperatures. helsinki.fi

Another potential activated building block is the corresponding acyl chloride, 4,5-dibromo-1H-pyrrole-2-carbonyl chloride. Acyl chlorides are highly reactive acylating agents that readily react with a wide range of nucleophiles, including amines, to form amides. The preparation of similar pyrrole-2-carbonyl chlorides has been achieved by treating the corresponding carboxylic acid with reagents such as oxalyl chloride in an inert solvent like dichloromethane. nih.gov The resulting acyl chloride can then be reacted with an amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the carboxamide. nih.gov

The table below summarizes these two approaches to derivatization.

| Halogenated Pyrrole Building Block | Description of Use |

| 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone | A stable, crystalline solid that acts as an efficient acylating agent for amines, typically under heated conditions in a polar aprotic solvent. helsinki.fi |

| 4,5-Dibromo-1H-pyrrole-2-carbonyl Chloride | A highly reactive acylating agent, prepared from the corresponding carboxylic acid, which reacts rapidly with amines to form the carboxamide, usually at or below room temperature. nih.gov |

Biomimetic Synthesis of Related Marine Bromopyrrole Alkaloids

Many marine natural products are structurally complex dimers or oligomers of simpler bromopyrrole units, such as hymenidin (B1674120), which contains the this compound moiety. acs.org Biomimetic synthesis aims to replicate the plausible biosynthetic pathways of these complex molecules in the laboratory. It is hypothesized that many of these dimeric alkaloids, such as the sceptrins and ageliferins, are formed in nature through cycloaddition reactions of monomeric precursors. nih.govacs.orgnih.gov

The direct dimerization of a hymenidin-like monomer has proven to be challenging to achieve in a laboratory setting under standard conditions. acs.org This has led to the proposal that these cycloadditions are promoted by enzymatic processes, possibly involving a single-electron transfer (SET) mechanism. nih.govnih.gov This SET would generate a radical cation from the monomer, which is then highly activated towards cycloaddition reactions. nih.gov

Inspired by this hypothesis, researchers have developed biomimetic syntheses that utilize radical-based transformations to construct the complex core structures of these alkaloids. For example, a biomimetic synthesis of ageliferin, a [4+2] dimer, was achieved using a manganese(III)-promoted oxidative radical tandem cyclization. nih.govnih.gov This approach supports the viability of a SET-mediated dimerization in the biosynthesis of these compounds. nih.gov

Similarly, the biomimetic synthesis of sceptrin, a [2+2] dimer, has been accomplished through a photochemical intermolecular [2+2] dimerization of a hymenidin surrogate. acs.org This suggests that different biosynthetic pathways, possibly influenced by the specific enzymatic machinery or environmental conditions, could lead to the diverse range of dimeric structures observed in nature. nih.gov These biomimetic studies not only provide access to these complex natural products but also offer valuable insights into their potential biogenesis. nih.govnih.gov

| Dimeric Alkaloid | Proposed Biomimetic Cycloaddition | Key Synthetic Transformation |

| Ageliferin | [4+2] Cycloaddition | Manganese(III)-promoted oxidative radical cyclization nih.govnih.gov |

| Sceptrin | [2+2] Cycloaddition | Photochemical intermolecular dimerization acs.org |

| Benzosceptrins | [2+2] Cycloaddition | Proposed to proceed via an oxidative single-electron transfer manifold acs.org |

Chemical Reactivity and Derivatization Studies of 4,5 Dibromo 1h Pyrrole 2 Carboxamide

Electrophilic Substitution Reactions

The pyrrole (B145914) ring is inherently electron-rich and typically undergoes electrophilic substitution reactions preferentially at the C2 and C5 positions. However, in 4,5-dibromo-1H-pyrrole-2-carboxamide, these positions are occupied by a carboxamide group and a bromine atom, respectively. The remaining C3 position is adjacent to two electron-withdrawing bromine atoms and a deactivating carboxamide group. These substituents significantly decrease the electron density of the pyrrole ring, making it less susceptible to electrophilic attack compared to unsubstituted pyrrole. nih.govyoutube.com

While specific studies on the electrophilic substitution of this compound are not extensively documented in the reviewed literature, the general principles of electrophilic aromatic substitution suggest that harsh reaction conditions would be necessary to effect reactions such as nitration, sulfonation, or Friedel-Crafts acylation. youtube.commasterorganicchemistry.com The strong deactivating effect of the bromo and carboxamide substituents would likely direct any potential electrophilic attack to the C3 position, though the yield of such a reaction is expected to be low. The N-H proton of the pyrrole ring can also undergo substitution, for instance, by alkylation or acylation, which could modulate the electronic properties of the ring and its subsequent reactivity.

Nucleophilic Substitution Reactions at Bromine Centers

The bromine atoms at the C4 and C5 positions of the pyrrole ring are potential sites for nucleophilic substitution reactions. While direct nucleophilic aromatic substitution on an electron-rich pyrrole ring is generally difficult, the presence of the electron-withdrawing carboxamide group can facilitate such reactions to some extent. acs.org

More commonly, the bromine atoms can be replaced through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings. nih.govresearchgate.netrsc.org These reactions would allow for the introduction of a wide variety of substituents at the C4 and C5 positions, including aryl, alkyl, alkynyl, and amino groups. For instance, a Suzuki coupling reaction could be employed to introduce a new aryl group by reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base. Although specific examples for this compound are not detailed in the available literature, this approach is widely used for the functionalization of other brominated heterocycles. nih.govresearchgate.net

Functional Group Interconversions and Transformations

The carboxamide and N-H functionalities of this compound offer further opportunities for chemical modification.

Oxidation Reactions

The oxidation of the pyrrole ring can lead to a variety of products, depending on the oxidant and reaction conditions. Pyrroles can be sensitive to oxidation, which can result in polymerization or the formation of maleimide (B117702) derivatives. While specific studies on the oxidation of this compound are limited, one study describes a one-pot synthesis of pyrrole-2-carboxylates and -carboxamides that involves an in situ oxidation of a dihydropyrrole intermediate. acs.org This suggests that the pyrrole ring of the target molecule could potentially be oxidized under certain conditions, although the electron-withdrawing substituents might offer some stability against oxidation.

Acylation Studies

Acylation of this compound can occur at two primary locations: the pyrrole nitrogen and the amide nitrogen. N-acylation of the pyrrole ring would likely require a strong base to deprotonate the N-H group, followed by reaction with an acylating agent. This modification would introduce an electron-withdrawing acyl group, further deactivating the pyrrole ring towards electrophilic substitution but potentially influencing the biological activity of the molecule.

Alternatively, the primary amide group can be acylated, though this is generally less common. More frequently, the amide is hydrolyzed to the corresponding carboxylic acid, 4,5-dibromo-1H-pyrrole-2-carboxylic acid, which can then be coupled with various amines to form new amide derivatives. targetmol.com This is a widely used strategy for creating libraries of analogues for structure-activity relationship (SAR) studies. For example, a derivative, 2,2,2-trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone, has been used to acylate the amino group of various thiazole (B1198619) derivatives. helsinki.fi

Construction of Hybrid Molecules

A prominent strategy in drug discovery is the creation of hybrid molecules, which combine two or more pharmacophores to generate new compounds with potentially enhanced or novel biological activities. This compound has been utilized as a scaffold for the synthesis of hybrid molecules, particularly with nitrogen-containing heterocycles.

Conjugation with Nitrogen-Containing Heterocycles (e.g., Triazole, Isoxazole)

Researchers have synthesized novel hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide containing substituted 1,2,3-triazole and isoxazole (B147169) moieties. researchgate.net These hybrids have been investigated as potential inhibitors of E. coli DNA gyrase, a crucial bacterial enzyme. researchgate.net The synthesis of these hybrids typically involves a multi-step sequence where the core this compound scaffold is linked to the heterocyclic component via a suitable linker.

For instance, two hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide with substituted 1,2,3-triazoles have demonstrated activity against Mycobacterium tuberculosis H37Rv. researchgate.netresearchgate.net These examples highlight the utility of the this compound core in the design of new therapeutic agents.

Below is a table summarizing some of the synthesized hybrid molecules and their reported activities.

| Compound Name | Heterocyclic Moiety | Reported Activity |

| 4-(4-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzamido)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | 1,2,3-Triazole | Activity against Mycobacterium tuberculosis H37Rv |

| 4-(5-((4-(4,5-dibromo-1H-pyrrole-2-carboxamido)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)butanoic acid | 1,2,3-Triazole | Activity against Mycobacterium tuberculosis H37Rv |

| Various 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | 1,2,3-Triazole and Isoxazole | E. coli DNA gyrase inhibitory activity |

Development of Pyrrole-Coupled Carboxamide Derivatives

The this compound scaffold, a structure found in several marine natural products, serves as a valuable starting point for the development of more complex, biologically active molecules. nih.govtargetmol.com One significant derivatization strategy involves the coupling of two or more pyrrole carboxamide units to create novel compounds with enhanced properties. This approach often takes inspiration from natural alkaloids that feature such dimeric or polymeric structures.

A key example of this strategy is the development of analogues based on 4,5-dibromo-N-[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]-1H-pyrrole-2-carboxamide, a dibromopyrrole spermidine (B129725) alkaloid isolated from the marine sponge Pseudoceratina purpurea. nih.gov In one extensive study, a library of 65 different compounds was synthesized to explore the structure-activity relationships (SAR) of this class of molecules. The research confirmed that several structural features are crucial for potent antibacterial activity. A central finding was that the dihalogenation of the pyrrole ring is a critical determinant of the compound's efficacy. nih.gov This derivatization work highlights a rational design approach where a natural product model is systematically modified to produce compounds with activities that can be comparable or even superior to the original molecule. nih.gov

The development of these pyrrole-coupled derivatives underscores the modularity of the this compound core, allowing for the synthesis of a diverse range of structures through the variation of the linker units and substitution patterns on the pyrrole rings.

Table 1: Structural Features of Pyrrole-Coupled Carboxamide Derivatives and Antibacterial Activity

| Feature | Description | Impact on Activity | Reference |

|---|---|---|---|

| Parent Scaffold | 4,5-dibromo-N-[4-[3-[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]propylamino]butyl]-1H-pyrrole-2-carboxamide | Serves as a model for designing new analogues. | nih.gov |

| Dihalogenation | Presence of two bromine atoms on each pyrrole heterocycle (positions 4 and 5). | Considered an essential characteristic for intense antibacterial activity. | nih.gov |

| Linker Chain | A polyamine chain (spermidine-like) connecting the two pyrrole carboxamide units. | Modifications to the linker are used to create a library of analogues for SAR studies. | nih.gov |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Halogenated Pyrrole Cores

The bromine atoms on the this compound core are not just important for biological activity; they also serve as reactive handles for further chemical modification through cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for forming carbon-carbon bonds, making it highly suitable for functionalizing halogenated pyrroles. yonedalabs.comnih.gov

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three main steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the bromopyrrole, inserting itself into the carbon-bromine bond to form a Pd(II) complex. libretexts.org

Transmetalation : In the presence of a base, an organoboron compound (like a boronic acid) transfers its organic group to the palladium complex, replacing the bromine. libretexts.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.org

However, applying the Suzuki-Miyaura reaction to bromopyrrole substrates presents specific challenges. A common side reaction is debromination, where the bromine atom is replaced by a hydrogen atom instead of the desired organic group. nih.gov Research has shown that this issue can often be mitigated by protecting the nitrogen atom of the pyrrole ring. Protecting groups such as t-butyloxy carbonyl (BOC) or 2-(trimethylsilyl)ethoxymethyl (SEM) are often employed. These groups can stabilize the pyrrole ring and prevent the undesired side reactions, leading to higher yields of the coupled product. nih.govnih.gov

The choice of catalyst, base, and solvent is critical for optimizing the reaction conditions. Studies on various bromo-heterocycles have established effective systems for these couplings, which are applicable to halogenated pyrrole cores. nih.govnih.gov For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are commonly used in combination with bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in solvent mixtures like dioxane/water. nih.govnih.gov

Table 2: Example Conditions for Suzuki-Miyaura Coupling on Brominated Heterocycles

| Substrate Type | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Outcome | Reference |

|---|---|---|---|---|---|---|

| SEM-Protected Bromopyrrole | Pd(PPh₃)₄ (10%) | Cs₂CO₃ (2) | dioxane/H₂O (4:1) | 90 | Efficient arylation with no dehalogenation observed. | nih.gov |

This methodology allows for the introduction of a wide variety of aryl and other organic substituents onto the pyrrole core, significantly expanding the chemical diversity of derivatives that can be synthesized from this compound.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the electronic environment of each nucleus and the connectivity between atoms.

The ¹H NMR spectrum of a 4,5-dibromo-1H-pyrrole-2-carboxamide moiety, as observed in natural product derivatives like the stylissadines, reveals key features of the molecule. The pyrrole (B145914) ring contains a single proton, H-3, which typically appears as a singlet in the aromatic region of the spectrum. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent bromine atoms and the carboxamide group. The N-H proton of the pyrrole ring often presents as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to its acidic nature and potential involvement in hydrogen bonding. The amide protons (-CONH₂) are also expected to appear as distinct, potentially broad singlets, with their chemical shifts being sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the this compound core, five distinct carbon signals are anticipated. The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, often above 158 ppm. The four carbons of the pyrrole ring (C-2, C-3, C-4, and C-5) will have chemical shifts determined by the substitution pattern. The carbons bearing the bromine atoms (C-4 and C-5) are expected to be shifted to higher field (lower ppm values) compared to their non-brominated counterparts due to the heavy atom effect, while C-2, attached to the electron-withdrawing carboxamide group, will be deshielded. C-3, bonded to the sole pyrrolic proton, will have a chemical shift intermediate to these.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the this compound Moiety in DMSO-d₆

| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1 | N-H | ~12.5 | br s |

| 3 | H-3 | ~6.8 | s |

| Amide | -NH₂ | ~8.1, ~8.3 | br s, br s |

| 2 | C-2 | ~127 | s |

| 3 | C-3 | ~112 | d |

| 4 | C-4 | ~98 | s |

| 5 | C-5 | ~105 | s |

| Carbonyl | C=O | ~159 | s |

Data is based on reported values for similar dibromopyrrole carboxamide side chains in natural products. researchgate.net

Two-dimensional NMR experiments are crucial for establishing the connectivity within the this compound structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling interactions. For the parent compound, significant COSY correlations are not expected for the pyrrole ring itself, as H-3 is an isolated proton. However, in derivatives where the amide nitrogen is substituted with a proton-bearing group, COSY would be instrumental in establishing the connectivity of that side chain.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum identifies direct one-bond correlations between protons and the carbons to which they are attached. This is a powerful tool for assigning carbon signals. In the case of this compound, an HSQC experiment would show a cross-peak connecting the signal of H-3 to the signal of C-3, and the amide protons to the amide nitrogen (if a ¹H-¹⁵N HSQC is performed).

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For this compound, the following key HMBC correlations would be expected:

The pyrrole N-H proton could show correlations to C-2, C-5, and the carbonyl carbon.

The H-3 proton would be expected to show correlations to C-2, C-4, and C-5.

The amide protons could show correlations to the carbonyl carbon and C-2.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A sharp peak around 3400 cm⁻¹ for the pyrrole N-H and two bands for the amide N-H stretches (symmetric and asymmetric) in the range of 3350-3180 cm⁻¹.

C=O stretching (Amide I): A strong absorption band typically in the region of 1680-1630 cm⁻¹.

N-H bending (Amide II): An absorption band around 1640-1550 cm⁻¹.

C-N stretching: In the region of 1400-1200 cm⁻¹.

C-Br stretching: Typically found in the fingerprint region, below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives are known to absorb in the UV region. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted pyrrole chromophore. The presence of the bromine atoms and the carboxamide group will influence the position and intensity of these absorptions compared to unsubstituted pyrrole.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₅H₄Br₂N₂O), the theoretical exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with three major peaks corresponding to the presence of two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, in an approximate ratio of 1:2:1.

Fragmentation analysis by tandem mass spectrometry (MS/MS) can provide further structural information. A typical fragment observed for the dibromopyrrolecarboxylic acid moiety is at m/z = 252. researchgate.net Other expected fragmentation pathways for this compound could include the loss of the amide group, bromine atoms, and cleavage of the pyrrole ring.

Table 2: Theoretical Mass and Isotopic Distribution for [M+H]⁺ of this compound

| Ion Formula | Isotope Composition | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| C₅H₅Br₂N₂O⁺ | C₅H₅⁷⁹Br₂N₂O⁺ | 266.8770 | 50.8 |

| C₅H₅⁷⁹Br⁸¹BrN₂O⁺ | C₅H₅⁷⁹Br⁸¹BrN₂O⁺ | 268.8750 | 100.0 |

X-ray Crystallography of this compound Derivatives

For instance, the crystal structure of a related compound, ethyl (4-bromo-1H-pyrrole-2-carboxamido)acetate, reveals important structural features that can be extrapolated to the target molecule. researchgate.net In such structures, the pyrrole ring is typically planar. The carboxamide group may be twisted relative to the plane of the pyrrole ring, and this dihedral angle is a key conformational parameter.

X-ray crystallography of derivatives also elucidates the nature of intermolecular interactions, such as hydrogen bonding. The pyrrole N-H and the amide N-H protons are excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These interactions often lead to the formation of extended supramolecular assemblies, such as chains or sheets, in the crystal lattice. These non-covalent interactions play a crucial role in the packing of the molecules in the solid state and can influence the physical properties of the compound. The crystal structures of various brominated pyrrole derivatives have been reported, contributing to a broader understanding of the structural chemistry of this class of compounds.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 1h Pyrrole 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 4,5-Dibromo-1H-pyrrole-2-carboxamide, DFT calculations can elucidate its fundamental chemical characteristics.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the pyrrole (B145914) ring, being an aromatic heterocycle, is expected to be largely planar. The carboxamide and bromine substituents will adopt positions that minimize steric hindrance and optimize electronic interactions.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are representative values based on DFT studies of similar pyrrole structures, as a dedicated study for this specific compound is not publicly available. Actual values would be determined from a specific DFT calculation.

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (ring) | Carbon-carbon bond lengths within the pyrrole ring. | ~1.38 - 1.42 Å |

| C-N (ring) | Carbon-nitrogen bond lengths within the pyrrole ring. | ~1.37 Å |

| C-Br | Carbon-bromine bond lengths. | ~1.85 Å |

| C-C (carboxamide) | Bond between the pyrrole ring and the carboxamide carbon. | ~1.48 Å |

| Ring Planarity | Dihedral angles within the pyrrole ring. | Close to 0° |

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing bromine atoms and carboxamide group are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole. DFT calculations for similar brominated heterocyclic amides show HOMO-LUMO gaps typically in the range of 4 to 5 eV, indicating significant stability. researchgate.net The distribution of these orbitals is also key; the HOMO is generally located over the electron-rich pyrrole ring, while the LUMO may be distributed across the entire conjugated system. researchgate.net

Table 2: Common Average Bond Dissociation Energies Note: These are general, experimentally-derived values and not specific to this molecule. wiredchemist.com

| Bond | Typical BDE (kJ/mol) |

|---|---|

| C-Br (on an aromatic ring) | ~330 - 380 |

| C-C (aromatic) | ~500 - 550 |

| C-N (in amides) | ~305 |

| N-H (in amides/pyrroles) | ~386 |

| C=O (in amides) | ~730 - 750 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds and lone pairs, which align with intuitive Lewis structures. NBO analysis quantifies electron density distribution, atomic charges, and orbital hybridization.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting how a potential drug molecule might interact with a biological target. Derivatives of this compound have been investigated as inhibitors of key protein targets like DNA gyrase and tubulin.

DNA Gyrase: Bacterial DNA gyrase is an essential enzyme involved in DNA replication and a validated target for antibacterial drugs. Molecular docking studies on hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide have shown that they can bind effectively to the ATP-binding site of the GyrB subunit of E. coli DNA gyrase. These studies predict that the pyrrole core fits into the active site, forming key interactions with specific amino acid residues. Notably, hydrogen bonds and hydrophobic interactions with residues such as Asp73 and Arg136 are often crucial for stabilizing the ligand-protein complex. The binding energies calculated from these simulations provide an estimate of the binding affinity.

Table 3: Molecular Docking Results of this compound Derivatives with E. coli DNA Gyrase Source: Data compiled from studies on N-phenyl-1H-pyrrole-2-carboxamide hybrids. researchgate.net

| Compound Derivative | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Hybrid 11b | -7.01 | -47.60 | Asp73, Arg136 |

| Hybrid 17b | -6.60 | -41.68 | Asp73, Arg136 |

Tubulin: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. Molecules that interfere with tubulin polymerization are potent anticancer agents. The colchicine (B1669291) binding site on tubulin is a key target for such inhibitors. Docking studies of various pyrrole-based carboxamides predict that they can occupy this site. The simulations suggest that the pyrrole scaffold can engage in hydrophobic interactions within the pocket, while the carboxamide group can form crucial hydrogen bonds with residues like Lys254 and Thr179, mimicking the binding mode of colchicine and other known inhibitors. These interactions are predicted to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Estimation of Binding Affinities and Interaction Energies

The estimation of binding affinities and interaction energies is a cornerstone of computational drug design, providing a quantitative measure of how strongly a ligand, such as a derivative of this compound, binds to its biological target. These calculations are crucial for predicting the potential efficacy of a compound.

Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction. In a study involving novel hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide designed as E. coli DNA gyrase B inhibitors, molecular docking was employed to understand the binding modes. The results revealed that specific derivatives interacted with key amino acid residues, such as ARG136 and ASP73, within the enzyme's active site. The docking scores, which represent an estimation of binding affinity, were calculated to be -7.011 kcal/mol and -6.60 kcal/mol for two of the most promising compounds. researchgate.net

Beyond docking scores, more rigorous methods like the calculation of thermodynamic binding energy from molecular dynamics simulations can provide a more accurate picture of the interaction. For two potent 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids, these binding energies were calculated to be -47.598 kcal/mol and -41.682 kcal/mol, respectively, indicating very stable and favorable interactions with the DNA gyrase target. researchgate.net These values help to elucidate the structure-activity relationship, showing how specific chemical modifications can lead to enhanced binding. researchgate.net

| Compound Derivative | Target | Method | Parameter | Value | Key Interacting Residues |

|---|---|---|---|---|---|

| Compound 11b (1,2,3-triazole hybrid) | E. coli DNA Gyrase B | Molecular Docking | Docking Score | -7.011 kcal/mol | ARG136, ASP73 |

| Compound 17b (isoxazole hybrid) | E. coli DNA Gyrase B | Molecular Docking | Docking Score | -6.60 kcal/mol | ARG136, ASP73 |

| Compound 11b (1,2,3-triazole hybrid) | E. coli DNA Gyrase B | MD Simulation | Binding Energy | -47.598 kcal/mol | Not Specified |

| Compound 17b (isoxazole hybrid) | E. coli DNA Gyrase B | MD Simulation | Binding Energy | -41.682 kcal/mol | Not Specified |

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Stability

In the investigation of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids as DNA gyrase inhibitors, MD simulations were performed to further explore the stability and dynamics of the ligand-protein complexes. researchgate.net Key parameters analyzed in such simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

The RMSD is monitored over the course of the simulation to assess the structural stability of the complex. A stable RMSD value over time suggests that the complex has reached equilibrium and that the ligand remains securely bound in its predicted pose. The RMSF analysis, on the other hand, identifies the flexibility of different parts of the protein and the ligand. High fluctuation in certain residues can indicate regions involved in ligand binding or conformational changes. The study on the pyrrole hybrids utilized MD simulations to confirm the stability of the compounds within the active site of DNA gyrase, reinforcing the findings from the initial docking studies. researchgate.net

| Compound Derivative | Target | Simulation Goal | Key Analyses Performed | Reported Finding |

|---|---|---|---|---|

| Compound 11b & 17b | E. coli DNA Gyrase B | Elucidate thermodynamic binding energy and system stability | RMSD, RMSF | The simulations provided valuable information on the binding mode and stability of the complexes. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules, thereby accelerating the drug discovery process.

While specific 3D-QSAR studies focused solely on this compound were not prominently available, the methodology has been successfully applied to structurally similar scaffolds, such as thieno[3,2-b]pyrrole-5-carboxamide derivatives, which act as inhibitors of Histone Lysine Specific Demethylase 1 (LSD1). nih.govpreprints.org In these studies, 3D-QSAR models were developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA evaluates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. The resulting models are validated statistically to ensure their predictive power. For the thieno[3,2-b]pyrrole-5-carboxamide derivatives, the developed CoMFA and CoMSIA models showed good statistical significance and predictive ability, with high q², r², and r²_pred values. nih.govpreprints.org The graphical output of these models, known as contour maps, visually represents regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. This information provides invaluable theoretical guidance for designing novel inhibitors with improved potency. nih.gov

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient for test set) | Interpretation |

|---|---|---|---|---|

| CoMFA | 0.783 | 0.944 | 0.851 | The model has good internal stability and predictive capability. |

| CoMSIA | 0.728 | 0.982 | 0.814 | The model has good internal stability and predictive capability. |

Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar

DNA Gyrase Inhibition Studies

Derivatives of 4,5-dibromo-1H-pyrrole-2-carboxamide have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. This enzyme is a well-validated target for antibacterial drugs.

Investigation of Binding Interactions at the ATPase Site

The inhibitory action of this compound derivatives is directed towards the ATPase site located on the GyrB subunit of DNA gyrase. This inhibition is competitive with ATP, meaning the compound binds to the same site as the enzyme's natural substrate, thereby preventing the energy-requiring process of DNA supercoiling.

Molecular docking and X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors. A high-resolution crystal structure of (4-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzoyl)glycine in complex with E. coli DNA gyrase B has revealed critical interactions within the active site. nih.gov These studies show that the pyrrole (B145914) moiety and the carboxamide linker are crucial for anchoring the molecule within the binding pocket.

In-silico molecular docking studies of novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have identified key interactions with specific amino acid residues. Notably, interactions with ARG136 and ASP73 have been highlighted as important for the stable binding of these compounds to the E. coli DNA gyrase protein. jmcs.org.mx The binding energies calculated from these simulations correlate well with the observed inhibitory activities.

The following table summarizes the DNA gyrase inhibitory activity of selected this compound derivatives.

| Compound ID | Target Organism | IC50 (µM) |

| 11a | E. coli DNA Gyrase | 0.90 |

| 11b | E. coli DNA Gyrase | 0.28 |

| 17a | E. coli DNA Gyrase | 0.72 |

| 17b | E. coli DNA Gyrase | 0.43 |

Data sourced from studies on novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids. jmcs.org.mx

Influence of Halogenation on Inhibitory Potency

The presence and nature of halogen substituents on the pyrrole ring and associated phenyl moieties have a profound impact on the DNA gyrase inhibitory potency of these compounds. The two bromine atoms at the 4 and 5 positions of the pyrrole ring are a common feature of the most active compounds in this class.

Studies on related novel bacterial topoisomerase inhibitors (NBTIs) have shown that the potency can be significantly influenced by the type of halogen. For instance, in a series of NBTIs with p-substituted halogens on a phenyl ring, the inhibitory potency was found to increase with the size of the halogen: F << Cl < Br ≈ I. This trend strongly suggests the formation of halogen bonds between the inhibitor and the enzyme, which contribute significantly to the binding affinity.

Furthermore, strategic replacement of the 4,5-dibromo-pyrrole moiety with a 3,4-dichloro-5-methyl-substituted pyrrole has been shown to enhance the activity against E. coli DNA gyrase. This indicates that while halogenation is crucial, the specific substitution pattern and the type of halogen can be fine-tuned to optimize inhibitory potential.

Antimicrobial Mechanism Investigations

The primary mechanism for the antimicrobial activity of this compound derivatives is their inhibition of DNA gyrase, which leads to the disruption of essential cellular processes and ultimately bacterial cell death.

Target-Specific Effects on Bacterial Pathogens (e.g., Mycobacterium tuberculosis, Escherichia coli, Staphylococcus aureus)

The antibacterial effects of these compounds have been evaluated against a range of clinically relevant bacterial pathogens.

Mycobacterium tuberculosis : Hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide incorporating 1,2,3-triazole moieties have demonstrated promising anti-mycobacterial activity. jmcs.org.mx For instance, compounds 11b and 17b displayed minimum inhibitory concentrations (MIC) of 1.56 µg/mL and 3.125 µg/mL, respectively, against M. tuberculosis. jmcs.org.mx

Escherichia coli : As a representative Gram-negative bacterium, E. coli is a primary target for these DNA gyrase inhibitors. Numerous derivatives have shown potent inhibitory activity against E. coli DNA gyrase in the sub-micromolar to low micromolar range. researchgate.net This translates to antibacterial action, particularly in hybrid derivatives that exhibit more pronounced effects on Gram-negative organisms. jmcs.org.mx

Staphylococcus aureus : Against this common Gram-positive pathogen, derivatives of this compound have also demonstrated activity. The inhibitory action extends to the DNA gyrase of S. aureus. nih.gov

The following table presents the minimum inhibitory concentrations (MIC) of selected hybrid compounds against Mycobacterium tuberculosis.

| Compound ID | MIC (µg/mL) |

| 11b | 1.56 |

| 17b | 3.125 |

Data sourced from studies on novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids. jmcs.org.mx

Cellular Membrane Disruption Mechanisms

Based on the available scientific literature, there is no direct evidence to suggest that this compound or its close derivatives specifically act via cellular membrane disruption. While some other classes of halogenated pyrroles have been shown to function as protonophores, dissipating the membrane potential, this mechanism has not been established for the compound .

Antifungal Activity and Target Identification

Currently, there is a lack of specific research in the scientific literature detailing the antifungal activity of this compound. While the broader class of pyrrole-containing compounds has been investigated for antifungal properties, the specific activity and potential fungal targets of this dibrominated derivative have not been reported. Therefore, no definitive information on its antifungal mechanism or target identification can be provided at this time.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition can lead to disruption of cellular respiration and energy production, a mechanism exploited by a class of fungicides known as SDHIs. Carboxamide derivatives are a prominent class of SDHIs. nih.gov While no direct studies have demonstrated that this compound inhibits SDH, the broader class of carboxamide fungicides provides a framework for understanding potential mechanisms. nih.govnih.gov

Generally, carboxamide SDHIs are thought to bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the transfer of electrons from succinate to ubiquinone. nih.gov This inhibition disrupts the electron transport chain and leads to a buildup of succinate.

While speculative for this compound, any potential SDHI activity would likely involve the interaction of the pyrrole ring and the carboxamide moiety with key amino acid residues within the Q-site of the SDH enzyme. The dibromo substitution on the pyrrole ring would significantly influence the electronic and steric properties of the molecule, which would, in turn, affect its binding affinity for the target enzyme.

Disruption of Ergosterol (B1671047) Biosynthesis

Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. researchgate.netmdpi.comnih.gov The disruption of its biosynthesis is a primary target for many antifungal agents, most notably the azole class of drugs. researchgate.netmdpi.com There is currently no scientific literature to suggest that this compound directly disrupts ergosterol biosynthesis.

The ergosterol biosynthesis pathway is a complex, multi-enzyme process. nih.gov Different classes of antifungal drugs inhibit different enzymes in this pathway. For instance, azoles target lanosterol (B1674476) 14α-demethylase (CYP51), while allylamines inhibit squalene (B77637) epoxidase. researchgate.net For this compound to disrupt this pathway, it would need to bind to and inhibit one of the key enzymes involved. The specific structural features required for such inhibition are diverse and depend on the target enzyme.

Structure-Activity Relationship (SAR) Elucidation for Enhanced Bioactivity

The structure-activity relationship (SAR) of a compound describes how its chemical structure relates to its biological activity. For this compound, SAR studies have primarily focused on its antibacterial activity. nih.gov In the absence of data for SDH inhibition or ergosterol biosynthesis disruption, we can discuss general principles of SAR for related compound classes.

Systematic Modifications and Their Effect on Potency

For the broader class of pyrrole-carboxamide derivatives, systematic modifications have been explored to enhance various biological activities. epa.govrsc.org Common modifications include:

Substitution on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring can dramatically alter activity. Halogenation, as seen with the dibromo groups in the title compound, often enhances lipophilicity and can lead to stronger interactions with hydrophobic pockets in target enzymes. nih.gov

Modification of the Carboxamide Linker: Alterations to the amide bond, such as N-alkylation or N-arylation, can influence the molecule's conformation and its ability to form hydrogen bonds with the target.

Variation of the Amide Substituent: The group attached to the nitrogen of the carboxamide is a frequent point of modification to explore different binding pockets and improve properties like solubility and metabolic stability.

The following table illustrates hypothetical modifications to the core structure of this compound and their potential, though unproven, effects on bioactivity, based on general medicinal chemistry principles.

| Modification | Rationale for Potential Change in Bioactivity |

| Replacement of Bromine with other Halogens (Cl, F) | Modulates electronics and steric bulk, potentially altering binding affinity. |

| Introduction of Alkyl or Aryl groups on the Pyrrole Nitrogen | Increases lipophilicity and can introduce new interactions with the target. |

| Substitution on the Carboxamide Nitrogen with various functional groups | Explores different binding pockets and can improve pharmacokinetic properties. |

| Isosteric Replacement of the Pyrrole Ring (e.g., with Thiophene or Furan) | Alters the electronic distribution and geometry of the core scaffold. |

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the known antibacterial activity of pyrrole-containing compounds, the pyrrole-2-carboxamide moiety is often a key pharmacophoric element. nih.gov

For hypothetical activity as an SDH inhibitor, based on known carboxamide SDHIs, the key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H).

A hydrophobic region (the dibromopyrrole ring).

For potential disruption of ergosterol biosynthesis, the pharmacophoric requirements are highly dependent on the specific enzyme target within the pathway. For example, inhibitors of CYP51 typically contain a heterocyclic nitrogen that coordinates with the heme iron in the enzyme's active site. researchgate.net

Applications of 4,5 Dibromo 1h Pyrrole 2 Carboxamide As a Synthetic Intermediate and Research Scaffold

Role as a Versatile Building Block in Heterocyclic Synthesis

4,5-Dibromo-1H-pyrrole-2-carboxamide functions as a highly adaptable building block in the synthesis of a variety of heterocyclic compounds. The pyrrole (B145914) ring is a privileged structure in many biologically active natural products and synthetic drugs. The bromine atoms at the 4- and 5-positions of the pyrrole ring are particularly important as they provide handles for further chemical elaboration through reactions such as cross-coupling, substitution, and other transformations.

This reactivity allows for the fusion or attachment of other heterocyclic systems to the pyrrole core. For instance, the scaffold has been successfully utilized to create complex hybrid molecules incorporating rings like 1,2,3-triazole, isoxazole (B147169), and thiazole (B1198619). nih.govdntb.gov.uanih.gov By modifying the carboxamide group or substituting the bromine atoms, chemists can systematically alter the steric and electronic properties of the resulting molecules, enabling the exploration of chemical space to achieve desired functionalities. The stability of the dibrominated pyrrole core ensures that it remains intact while other parts of the molecule are constructed, making it a reliable platform for multi-step synthetic sequences.

Preparation of Diverse Polyfunctional Pyrrole Derivatives

The strategic placement of functional groups on this compound allows for the synthesis of a broad spectrum of polyfunctional pyrrole derivatives. Polyfunctional compounds, which contain several reactive centers, are valuable intermediates in organic synthesis as they provide access to a wide variety of new substituted heterocyclic structures. scispace.com

Starting from the 4,5-dibromopyrrolamide core, researchers have developed numerous derivatives by introducing different substituents. This has led to the creation of several distinct series of compounds, each with unique structural features. For example, by reacting the core structure with various amines and other reagents, libraries of N-phenyl, N-thiazolyl, and more complex amide derivatives have been generated. dntb.gov.uanih.gov These synthetic efforts highlight the compound's role as a precursor to molecules with increased structural and functional diversity.

Below is a table showcasing some of the derivative classes that have been synthesized using this compound as the foundational scaffold.

| Derivative Class | Attached Moiety/Scaffold | Target Application | Reference |

| Triazole Hybrids | Substituted 1,2,3-triazole | Antibacterial (DNA Gyrase Inhibitors) | nih.govresearchgate.net |

| Isoxazole Hybrids | Substituted isoxazole | Antibacterial (DNA Gyrase Inhibitors) | dntb.gov.uaresearchgate.net |

| Thiazole Derivatives | 4,5,6,7-Tetrahydrobenzo[d]thiazole | Antibacterial (DNA Gyrase Inhibitors) | nih.govhelsinki.fi |

| "Ring-Opened" Analogues | 2-(2-aminothiazol-4-yl)acetic acid | Antibacterial (DNA Gyrase Inhibitors) | nih.govhelsinki.fi |

| Spermidine (B129725) Alkaloid Analogues | Spermidine-like polyamines | Antibacterial | nih.gov |

These examples demonstrate the systematic approach to creating polyfunctional derivatives by leveraging the reactivity of the initial dibrominated pyrrole structure.

Contribution to the Design and Synthesis of Bioactive Molecule Libraries

A primary application of this compound is its use as a core scaffold for generating libraries of compounds for biological screening. This is particularly relevant in the field of drug discovery, where the synthesis of a large number of structurally related compounds is essential for conducting structure-activity relationship (SAR) studies. The dibromopyrrolamide moiety is a well-established pharmacophore known to be present in molecules with a range of biological activities, including antibacterial, antiviral, and antitumor effects. nih.govresearchgate.net

Researchers have utilized this scaffold to design and synthesize focused libraries of potential antibacterial agents, particularly inhibitors of bacterial DNA gyrase, a validated target for antibacterial drugs. dntb.gov.uanih.govresearchgate.net In one research program, two new series of Escherichia coli DNA gyrase inhibitors were developed based on the 4,5-dibromopyrrolamide moiety. nih.gov Another study involved the creation of novel hybrids containing 1,2,3-triazole and isoxazole moieties, which were then evaluated for their inhibitory activity against E. coli DNA gyrase. researchgate.net Several of these synthesized compounds showed significant inhibitory potential. researchgate.net

The following table presents research findings on specific derivatives synthesized from the 4,5-dibromopyrrolamide scaffold and their activity as DNA gyrase inhibitors.

| Compound ID | Derivative Type | Target Enzyme | IC₅₀ Value (µM) | Reference |

| 11a | 1,2,3-Triazole Hybrid | E. coli DNA Gyrase | 0.90 | researchgate.net |

| 11b | 1,2,3-Triazole Hybrid | E. coli DNA Gyrase | 0.28 | researchgate.net |

| 17a | Isoxazole Hybrid | E. coli DNA Gyrase | 0.72 | researchgate.net |

| 17b | Isoxazole Hybrid | E. coli DNA Gyrase | 0.43 | researchgate.net |

Furthermore, libraries based on this scaffold have yielded compounds with promising activity against Mycobacterium tuberculosis. nih.govresearchgate.net For example, two hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide with substituted 1,2,3-triazoles demonstrated potent antitubercular activity. nih.govresearchgate.net The ability to generate these diverse libraries allows researchers to systematically investigate how structural modifications impact biological activity, thereby accelerating the discovery of new lead compounds for potential therapeutics.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4,5-Dibromo-1H-pyrrole-2-carboxamide with high purity?

- Methodological Answer : Synthesis requires careful control of bromination conditions (e.g., stoichiometry, temperature, solvent polarity). For example, using DMF as a solvent at 0–5°C with N-bromosuccinimide (NBS) can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Characterization should include , , and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity .

Q. How can researchers optimize reaction conditions for derivatization of this compound?

- Methodological Answer : Employ a factorial design of experiments (DoE) to systematically vary parameters like catalyst loading, solvent, and reaction time. For instance, a 2 factorial design (three factors at two levels) can identify significant variables. Response surface methodology (RSM) then refines optimal conditions. Orthogonal arrays reduce experimental runs while capturing interactions between variables, as demonstrated in chemical process optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound’s electronic properties?

- Methodological Answer : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) reveals solvatochromic effects, indicating charge-transfer interactions. FT-IR spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1680 cm). X-ray crystallography, if feasible, provides definitive bond lengths and angles, aiding in understanding steric and electronic effects .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for Suzuki-Miyaura or Buchwald-Hartwig couplings. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. Coupling these with experimental kinetics (e.g., rate constants via HPLC) validates computational predictions, enabling rational catalyst design .

Q. What strategies resolve contradictions in reported catalytic activities of this compound in heterogeneous systems?

- Methodological Answer : Compare experimental conditions (e.g., catalyst support, particle size, solvent) across studies. Use surface-sensitive techniques like XPS or TEM to assess catalyst morphology. Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized substrates) to isolate variables. Meta-analysis of kinetic data identifies outliers and trends, aligning discrepancies with theoretical models (e.g., Sabatier principle) .

Q. How can researchers design experiments to elucidate degradation pathways under environmental conditions?

- Methodological Answer : Simulate environmental exposure via accelerated aging (e.g., UV irradiation, oxidative media). Use LC-MS/MS to track degradation products. Isotopic labeling (e.g., -labeled carboxamide) identifies bond cleavage sites. Combine with quantum mechanical/molecular mechanical (QM/MM) simulations to propose mechanistic pathways, validated by intermediate trapping experiments .

Q. What advanced separation techniques improve the scalability of this compound purification?

- Methodological Answer : Membrane-based separations (e.g., nanofiltration with 200–300 Da MWCO membranes) remove unreacted precursors. Simulated moving bed (SMB) chromatography enhances throughput for large-scale production. Pair with in-line PAT (process analytical technology) tools like Raman spectroscopy for real-time purity monitoring, reducing batch variability .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting bioactivity data in different cell lines?

- Methodological Answer : Normalize bioactivity data using internal standards (e.g., ATP assays for cell viability). Conduct dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to assess cell-type specificity. Use transcriptomics (RNA-seq) to correlate activity with gene expression profiles. Statistical tools like ANOVA identify significant differences, while machine learning (e.g., random forests) highlights predictive features .

Q. What methodologies validate the compound’s proposed mechanism of action in enzymatic inhibition?

- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (). Use surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to measure binding affinity. Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model enzyme-inhibitor interactions. Cross-validate with site-directed mutagenesis of proposed binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.